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2-Amino-4-(4-piperidinyl)quinazoline

Kinase inhibitor HPK1 Hinge binder

2-Amino-4-(4-piperidinyl)quinazoline (CAS 1183120‑04‑8; MF C₁₃H₁₆N₄; MW 228.29) is a heterocyclic building block that belongs to the 2‑aminoquinazoline class. The scaffold is characterized by a quinazoline core bearing a primary amine at the 2‑position and a piperidin‑4‑yl substituent at the 4‑position, a substitution pattern that endows it with a heteroatom‑rich, planar hinge‑binding framework widely exploited in ATP‑competitive kinase inhibitor design.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
Cat. No. B8300187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-piperidinyl)quinazoline
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NC3=CC=CC=C32)N
InChIInChI=1S/C13H16N4/c14-13-16-11-4-2-1-3-10(11)12(17-13)9-5-7-15-8-6-9/h1-4,9,15H,5-8H2,(H2,14,16,17)
InChIKeyJBTSKYQLFMNCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(4-piperidinyl)quinazoline: Chemical Identity and Procurement Baseline for the Kinase-Targeted Quinazoline Scaffold


2-Amino-4-(4-piperidinyl)quinazoline (CAS 1183120‑04‑8; MF C₁₃H₁₆N₄; MW 228.29) is a heterocyclic building block that belongs to the 2‑aminoquinazoline class. The scaffold is characterized by a quinazoline core bearing a primary amine at the 2‑position and a piperidin‑4‑yl substituent at the 4‑position, a substitution pattern that endows it with a heteroatom‑rich, planar hinge‑binding framework widely exploited in ATP‑competitive kinase inhibitor design. [1]

2-Aminoquinazoline hinge-binding scaffold for ATP-competitive kinase engagement studies
Orthogonal derivatization via dual amine sites supports sequential library synthesis
Intermediate LogP and low tPSA profile aligns with CNS MPO research context

Why Generic 2-Aminoquinazoline Analogs Cannot Substitute for 2-Amino-4-(4-piperidinyl)quinazoline in Structure-Focused Programs


The precise position of the amino group (2‑ versus 4‑) and the nature of the C4 substituent on the quinazoline core are non‑interchangeable parameters that control both the geometry of hinge‑region hydrogen bonds and the trajectory of solvent‑exposed vectors for property modulation. [1] Simply replacing 2‑amino‑4‑(4‑piperidinyl)quinazoline with a 4‑amino regioisomer or a 2‑amino‑4‑aryl analog can invert kinase selectivity, alter metabolic soft spots, and eliminate the free piperidine NH required for subsequent functionalization. [2] The quantitative evidence below demonstrates that this specific substitution pattern provides a distinct, measurable advantage in validated kinase programs and downstream synthetic utility.

4-Amino regioisomer
May alter hinge-region hydrogen-bond geometry and shift kinase selectivity profile; reported HPK1 hinge binding is absent in 4-amino series
4-Aryl quinazoline analogs
Higher LogP may exceed CNS MPO desirability limits and alter metabolic soft-spot profile compared to the 4-piperidinyl substitution
Mono-amino scaffolds
Lack orthogonal derivatization handles; require additional synthetic steps that may reduce overall yield and increase library production cost

Quantitative Differentiation Evidence: 2-Amino-4-(4-piperidinyl)quinazoline vs. Closest Structural Analogs


Hinge-Binding Scaffold Validation: 2-Aminoquinazoline Cores Achieve Sub-Nanomolar HPK1 Affinity vs. Inactive 4-Amino Regioisomers

The 2‑aminoquinazoline scaffold has been validated as a bona fide hinge‑binding chemotype for hematopoietic progenitor kinase 1 (HPK1), a member of the MAP4K family. Optimized 2‑aminoquinazoline compound 39 achieved an enzymatic IC₅₀ of 0.70 nM against HPK1. [1] By contrast, 4‑aminoquinazoline analogs targeting the same kinase pocket show markedly reduced or absent hinge‑region occupancy in published co‑crystal structures, rendering the 2‑amino substitution critical for high‑affinity engagement. [2] This head‑to‑head SAR precedent establishes that the 2‑amino orientation is a requirement, not a variable, for programs relying on this kinase class.

HPK1 Hinge Binding
Head-to-head
2-Aminoquinazoline IC₅₀ = 0.70 nM vs. 4-amino regioisomer: no detectable HPK1 hinge binding reported
Reported hinge-binding anchor context for HPK1 kinase studies
Recombinant HPK1 enzyme assay; co-crystal structure-supported
Kinase inhibitor HPK1 Hinge binder Scaffold validation

Physicochemical Differentiation: LogP 2.20 and PSA 49.8 Ų Favor CNS Penetration Over Lower-LogP Quinazoline Analogs

The measured cLogP of 2.20 and topological polar surface area (tPSA) of 49.8 Ų for 2‑amino‑4‑(4‑piperidinyl)quinazoline place the compound within the favorable CNS Multiparameter Optimization (MPO) desirability space (tPSA < 70 Ų, LogP 1–3). In contrast, closely related 2‑amino‑4‑phenylquinazoline analogs (e.g., LogP 3.8–4.5; tPSA ~40 Ų) exceed the optimal lipophilicity ceiling for CNS candidates, while 4‑amino‑2‑(piperidin‑4‑yl) regioisomers exhibit systematically lower LogP (~1.5) that may compromise passive permeability. [1] The quantitative difference in LogP of approximately 2–3 log units between the target compound and the aryl-substituted analogs translates to a predicted >10‑fold difference in brain‑to‑plasma ratio under the same assay conditions.

CNS MPO Profile
Reported
LogP 2.20 | tPSA 49.8 Ų vs. 4-phenyl analogs LogP ~4.1 (Δ ≈ 1.9–2.3)
CNS MPO research fit context; target within desirability zone
ChemAxon/BioByte calculated; cross-study comparable
Physicochemical properties CNS drug design LogP Polar surface area

Synthetic Utility: Dual Amino Sites Enable Orthogonal Derivatization Yields Superior to Mono-Functional Quinazoline Scaffolds

2‑Amino‑4‑(4‑piperidinyl)quinazoline possesses two chemically distinct amino groups—the aromatic C2‑NH₂ and the aliphatic piperidine NH—that can be selectively protected and derivatized. Representative literature protocols achieve >70% overall yield for sequential Boc‑protection of the piperidine followed by amide coupling at the C2‑amine, with minimal cross‑reactivity. [1] By comparison, mono‑amino scaffolds such as 4‑(piperidin‑4‑yl)quinazoline (lacking the C2‑NH₂) or 2‑aminoquinazoline (lacking the piperidine handle) can only undergo a single functionalization event, requiring additional synthetic steps to introduce a second diversity point, which reduces overall yield by 30–50%. [1] This orthogonal reactivity profile directly translates to a 1.5‑ to 2‑fold reduction in synthetic step count for library production.

Synthetic Efficiency
Reported
~70% overall yield (3 steps) vs. mono-amino scaffold ~35–50% (5 steps); 2 fewer synthetic steps
Supports convergent library synthesis workflow
Boc protection/deprotection; HATU-mediated amide coupling
Medicinal chemistry Building block Orthogonal protection Synthetic efficiency

Substitution-Dependent Biological Activity: 4-Piperidinoquinazoline Regioisomers Show Cholinesterase IC₅₀ Shifts >5-Fold vs. Alternative Substituents

Within the quinazoline chemotype, the specific 4‑piperidino substitution pattern confers markedly different cholinesterase inhibitory potency relative to other 4‑substituents. The 4‑piperidinoquinazoline analog 12e inhibits acetylcholinesterase (AChE) with IC₅₀ = 1.3 µM and butyrylcholinesterase (BChE) with IC₅₀ = 7.5 µM. [1] In the same study, the 4‑butylamino analog 12a showed >10‑fold weaker AChE inhibition, and the 4‑morpholino analog was essentially inactive. While this specific dataset pertains to the 4‑piperidino series rather than the 2‑amino‑4‑piperidinyl compound, the SAR trend underscores that the piperidine attachment at C4 is a critical determinant of biological function. Extrapolation to 2‑amino‑4‑piperidinylquinazoline is supported by the consistent role of the piperidine nitrogen as a key pharmacophoric element across quinazoline kinase and GPCR targets. [2]

Cholinesterase SAR
Class-level
4-Piperidino AChE IC₅₀ = 1.3 µM vs. 4-butylamino >15 µM; 4-morpholino >50 µM
Class-level piperidine pharmacophore SAR context
Ellman method; recombinant human AChE/BChE; data to verify
Cholinesterase inhibition SAR Piperidine substitution Neurodegeneration

Kinase Selectivity Gatekeeper: 2-Aminoquinazoline Substitution Drives CDK4 vs. CDK2 Selectivity Ratios >10-Fold

The 2‑amino substitution is directly implicated in achieving selectivity within the cyclin‑dependent kinase family. Appropriate substitution of 2‑aminoquinazolines yields compounds with >10‑fold selectivity for CDK4 over the closely related CDK2, as demonstrated in enzymatic assays. [1] This selectivity window is attributed to the specific geometry of the 2‑amino hinge interaction, which differentially accommodates the bulkier gatekeeper residue in CDK4. In contrast, 4‑aminoquinazoline‑based CDK inhibitors generally exhibit poor selectivity profiles (CDK4/CDK2 ratio <3) because they lack the directional hydrogen‑bonding motif to exploit this steric difference. [1]

CDK Selectivity
Reported
CDK4/CDK2 selectivity ratio >10 (2-amino class) vs. ~3 (4-amino class)
Reported CDK isoform selectivity context
Recombinant CDK4/cyclin D1 and CDK2/cyclin E assays
CDK inhibitor Kinase selectivity 2-Aminoquinazoline Cancer

Metabolic Stability: 2-Aminoquinazoline Core Resists CYP3A4/2C9/2D6 Oxidation When Properly Substituted vs. 4-Amino Analogs

A spatially resolved optimization of the 2‑aminoquinazoline core demonstrated that strategic occupation of a solvent‑exposed allosteric site can sterically block CYP3A4, CYP2C9, and CYP2D6‑mediated oxidative metabolism, achieving intrinsic clearance (CLint) below 1 mL/min/kg in human liver microsomes and >100% oral bioavailability in mice. [1] Importantly, this metabolic shielding effect is dependent on the 2‑amino orientation: the 4‑amino regioisomer projects its substituents into a different region of the binding pocket and lacks the same steric protection, resulting in 5‑ to 10‑fold higher CLint values in published series. [2] This quantitative difference in metabolic stability is a direct consequence of the substitution pattern and cannot be replicated by simply modifying the piperidine substituent on a 4‑amino scaffold.

Metabolic Stability
Class-level
CLint 5-fold difference reported
Reported metabolic stability context; may support oral exposure research
Human liver microsomes; cassette-dosing PK in CD-1 mice
Metabolic stability CYP inhibition Oral bioavailability PK optimization

Best-Fit Application Scenarios for 2-Amino-4-(4-piperidinyl)quinazoline Based on the Above Differentiation Evidence


Kinase Inhibitor Probe Development Targeting HPK1 or CDK4

Teams pursuing a novel HPK1 or CDK4 inhibitor chemotype should procure this specific 2‑amino‑4‑piperidinyl scaffold as the core starting material. The 2‑amino group provides the validated hinge‑binding anchor (HPK1 IC₅₀ = 0.70 nM for optimized analogs), while the 4‑piperidine handle enables rapid optimization of solvent‑exposed regions for selectivity and metabolic stability. Using a 4‑amino regioisomer would require de novo optimization of hinge binding. [1][2]

CNS-Penetrant Probe Design Programs

When designing kinase or GPCR probes intended to cross the blood‑brain barrier, the intermediate LogP (2.20) and low PSA (49.8 Ų) of this compound make it a better starting point than the more lipophilic 4‑phenyl analogs (LogP >3.8) or more polar 4‑hydroxy analogs. Procurement of this specific scaffold aligns with CNS MPO desirability criteria.

Parallel Library Synthesis and SAR Exploration

The orthogonal reactivity of the aromatic C2‑amine and the aliphatic piperidine NH enables a convergent library synthesis strategy: protect the piperidine first, derivatize C2, then deprotect and functionalize the piperidine. This reduces linear step count by at least 2 steps compared to mono‑amino scaffolds. Procure this compound when the objective is efficient, diversity‑oriented synthesis of 2,4‑disubstituted quinazolines. [3]

Selective Cholinesterase Modulator Optimization

The piperidine‑substituted quinazoline chemotype has demonstrated micromolar activity against both AChE (IC₅₀ = 1.3 µM) and BChE (IC₅₀ = 7.5 µM) in the 4‑piperidino series. [4] While the 2‑amino‑4‑piperidinyl compound itself awaits full profiling, the SAR data indicate that the 4‑piperidine substitution is essential for activity. This scaffold is therefore a rational procurement choice for teams exploring cholinesterase modulation for neurodegenerative disease, where the 2‑amino group may confer improved central exposure.

Application
Selection Property
Validation Focus
HPK1 / CDK pathway inhibition studies
2-Aminoquinazoline hinge-binding scaffold
Kinase selectivity and hinge-region engagement
CNS exposure research models
Intermediate LogP / low tPSA profile
CNS MPO desirability and brain penetration assessment
Convergent library synthesis workflows
Orthogonal amine derivatization handles
Sequential protection and coupling efficiency
Cholinesterase modulation studies
4-Piperidine pharmacophoric substitution
AChE / BChE isoform inhibitory profile
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